

Unveiling A-966492: A Potent Inhibitor of PARP1 and PARP2

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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **A-966492**, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. This document will delve into its chemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for professionals in the fields of oncology, DNA damage repair, and drug discovery.

Chemical Identity and Structure

A-966492 is chemically known as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide.^[1] Its fundamental chemical properties are summarized in the table below.

Identifier	Value	Reference
Formal Name	2-[2-fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide	[2]
IUPAC Name	(S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide	[1]
CAS Number	934162-61-5	[1][2]
Molecular Formula	C18H17FN4O	[1][2]
Molecular Weight	324.35 g/mol	[1]
SMILES	<chem>O=C(C1=C2N=C(C3=CC=C([C@H]4NCCC4)C=C3F)NC2=CC=C1)N</chem>	[1]
InChI Key	AHIVQGOUBLVTCB-AWEZNQCLSA-N	[1]

The chemical structure of **A-966492** is presented in the diagram below.

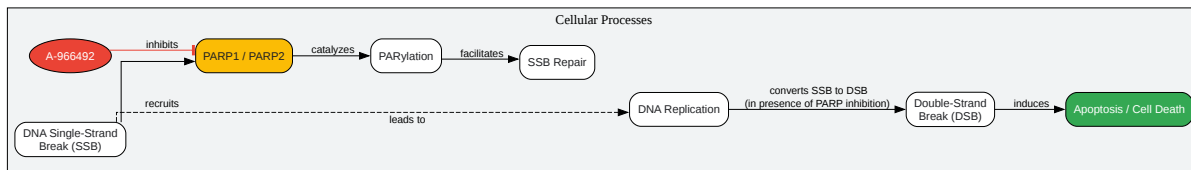
 Chemical Structure of A-966492

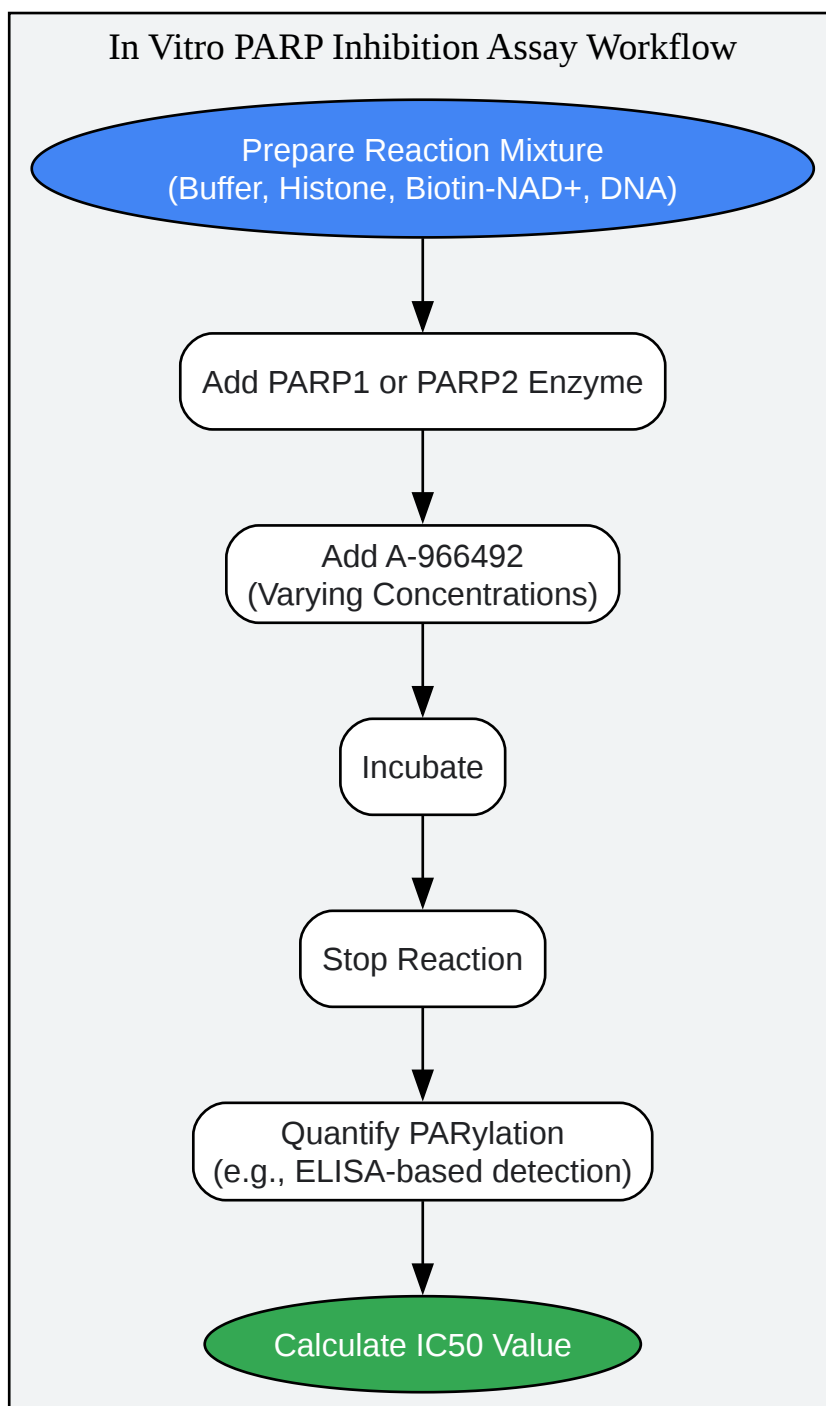
Figure 1: Chemical Structure of **A-966492**.

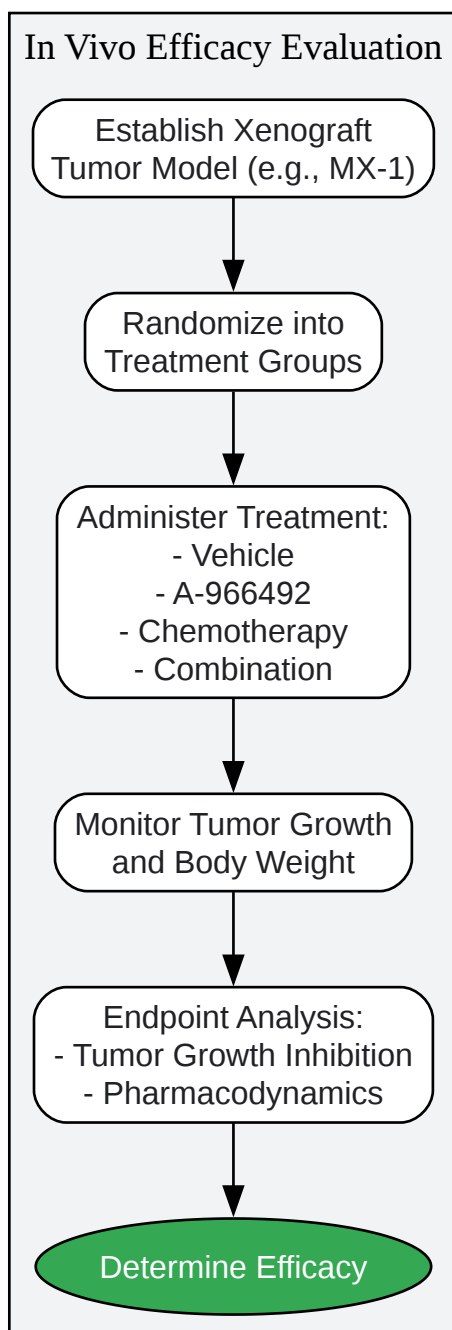
Mechanism of Action: Targeting the DNA Damage Response

A-966492 functions as a potent inhibitor of both PARP1 and PARP2.[3][4][5][6][7][8] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, **A-966492** disrupts this repair process. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), ultimately resulting in cell death through a process known as synthetic lethality.

The following diagram illustrates the simplified signaling pathway of PARP inhibition by **A-966492**.







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